Cas no 88568-95-0 (N-Benzyloxycarbonyl-2-phosphonoglycine trimethyl ester)

N-Benzyloxycarbonyl-2-phosphonoglycine trimethyl ester structure
88568-95-0 structure
Product Name:N-Benzyloxycarbonyl-2-phosphonoglycine trimethyl ester
N.o CAS:88568-95-0
MF:C13H18NO7P
MW:331.258285045624
MDL:MFCD00043304
CID:61181
PubChem ID:2734718
Update Time:2025-10-29

N-Benzyloxycarbonyl-2-phosphonoglycine trimethyl ester Propriedades químicas e físicas

Nomes e Identificadores

    • Methyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate
    • ()-Z-alpha-Phosphonoglycine trimethyl ester
    • (+-)-N-cbz-A-phosphonoglycine trimethyl ester
    • ()-Methyl 2-benzyloxycarbonylamino-2-(dimethoxyphosphinyl)acetate
    • N-Carbobenzoxy-2-phosphonoglycine Trimethyl Ester
    • (±)-Z-α-Phosphonoglycine trimethyl ester
    • (±)-Benzyloxycarbonyl-alpha-phosphonoglycine trimethyl ester
    • Trimethyl N-(benzyloxycarbonyl)-2-phosphonoglycinate
    • (.alpha.)-Methyl 2-benzyloxycarbonylamino-2-(dimethoxyphosphinyl)acetate
    • (+/-)-BENZYLOXYCARBONYL-ALPHA-PHOSPHONOGLYCINE TRIMETHYL ESTER
    • (+/-)-BENZYLOXYCARBONYL-α-PHOSPHONOGLYCINE TRIMETHYL ESTER
    • Methyl 2-(benzyloxycarbonylamino)-2-dimethoxyphosphoryl-acetate
    • N-(Benzyloxycarbonyl)-alpha-phosphonoglycine Trimethyl Ester
    • N-Cbz-2-Phosphonoglycine trimethyl ester
    • Z-α-Phosphonoglycine
    • Z-α-Phosphonoglycine trimethyl ester
    • Cbz-alpha-Phosphono-DL-glycine trimethyl ester
    • N-Benzyloxycarbonyl-2-phosphonoglycine Trimethyl Ester
    • Trimethyl 2-(Benzyloxycarbonylamino)-2-phosphonoacetate
    • Trimethyl 2-(Carbobenzoxyamino)-2-phosphonoacetate
    • Trimethyl 2-(Cbz-amino)-2-phosphonoacetate
    • (±)-Z-α-Phosphonoglycine trimethyl ester
    • Acetic acid, (dimethoxyphosphinyl)[[(phenylmethoxy)carbonyl]amino]-, methyl ester (9CI)
    • Benzyloxycarbonylamino(dimethoxyphosphoryl)acetic acid methyl ester
    • Methyl 2-(benzyloxycarbonylamino)-2-(dimethoxyphosphoryl)acetate
    • Methyl N-(benzyloxycarbonyl)-2-(dimethylphosphono)glycinate
    • Methyl α-(benzyloxycarbonylamino)-α-(dimethoxyphosphoryl)acetate
    • N-(Benzyloxycarbonyl)-α-phosphonoglycine trimethyl ester
    • N-(Benzyloxycarbonyl)phosphonoglycine trimethyl ester
    • Z-alpha-Phosphonoglycine trimethyl ester, 97%
    • methyl {[benzyloxycarbonyl]amino}(dimethoxyphosphoryl)acetate
    • GSYSFVSGPABNNL-UHFFFAOYSA-N
    • Methyl ([(benzyloxy)carbonyl]amino)-(dimethoxyphosphoryl)acetate
    • PB28987
    • methyl 2-(((benzyloxy)carbonyl)amino)-2(dimethoxyphosphoryl)acetate
    • methyl[bis(methyloxy)phosphoryl]({[(phenylmethyl)oxy]carbonyl}amino)acetate
    • SCHEMBL187849
    • BP-21306
    • AKOS005146472
    • methyl 2-benzyloxycarbonylamino-2(dimethoxyphosphinyl)acetate
    • methyl 2-{[(benzyloxy)carbonyl]amino}-2-(dimethyl phosphono)acetate
    • methyl{[(benzyloxy)carbonyl]amino}(dimethoxyphosphoryl)acetate
    • rac.-n-(benzyloxycarbonyl)-2-(dimethoxyphosphinyl)glycine methyl ester
    • Z-alpha-Phosphonoglycine trimethyl ester
    • methyl{[(benzyloxy)carbonyl]amino}-(dimethoxyphosphoryl)acetate
    • (+/-)-Cbz-alpha-phosphonoglycine trimethyl ester
    • methyl {[(benzyloxy)carbonyl]-amino}(dimethoxyphosphoryl)acetate
    • SY015068
    • (+/-)-N-Cbz-alpha-phosphonoglycine Trimethyl Ester
    • (+/-)-Z- alpha -Phosphonoglycine trimethyl ester
    • (+/-)-Z-alpha-Phosphonoglycine trimethyl ester
    • 100945-15-1
    • J-650193
    • A-Phosphonoglycine trimethyl ester
    • Z-Gly{PO(OMe)2}-OMe
    • EN300-154444
    • methyl benzyloxycarbonylamino-(dimethoxyphosphoryl)acetate
    • C2440
    • methyl {[(benzyloxy)carbonyl]amino}(dimethoxyphosphoryl)acetate
    • CS-D0335
    • N-(benzyloxycarbonyl)-alpha-phophonoglycine trimethyl ester
    • BCP12683
    • methyl 2-benzyloxycarbonylamino-2-(dimethoxyphosphoryl)acetate
    • 88568-95-0
    • methyl benzyloxycarbonylamino-(dimethoxyphosphoryl)-acetate
    • MFCD00043304
    • HY-33291
    • AS-11454
    • BENZYLOXYCARBONYLAMINO-(DIMETHOXY-PHOSPHORYL)-ACETIC ACID METHYL ESTER
    • J-521861
    • AC-3439
    • PB46011
    • N-(BENZYLOXYCARBONYL)-ALPHA-PHOSPHONOGLYCINE TRIMETHYL ESTER
    • Z-
    • methyl[bis(methyloxy)phosphoryl]({[(phenylmethyl)oxy]-carbonyl}amino)acetate
    • (?)-Benzyloxycarbonyl-alpha-phosphonoglycine trimethyl ester
    • C13H18NO7P
    • methyl 2-{[(benzyloxy)carbonyl]amino}-2-(dimethoxyphosphoryl)acetate
    • methyl 2-dimethoxyphosphoryl-2-(phenylmethoxycarbonylamino)acetate
    • Q-100877
    • N-Benzyloxycarbonyl-2-phosphonoglycine trimethyl ester
    • MDL: MFCD00043304
    • Inchi: 1S/C13H18NO7P/c1-18-12(15)11(22(17,19-2)20-3)14-13(16)21-9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,14,16)
    • Chave InChI: GSYSFVSGPABNNL-UHFFFAOYSA-N
    • SMILES: O=C(NC(P(OC)(OC)=O)C(OC)=O)OCC1C=CC=CC=1

Propriedades Computadas

  • Massa Exacta: 331.08200
  • Massa monoisotópica: 331.082
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 8
  • Contagem de Átomos Pesados: 22
  • Contagem de Ligações Rotativas: 10
  • Complexidade: 415
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 1
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Carga de Superfície: 0
  • Contagem de Tautomeros: 2
  • XLogP3: 0.7
  • Superfície polar topológica: 100A^2

Propriedades Experimentais

  • Cor/Forma: Pale-yellow to Yellow-brown Solid
  • Densidade: 1.2840
  • Ponto de Fusão: 78.0 to 82.0 deg-C
  • Ponto de ebulição: 480.5ºC at 760 mmHg
  • Ponto de Flash: 244.4℃
  • Índice de Refracção: 1.504
  • Solubilidade: Soluble in methanol.
  • PSA: 109.97000
  • LogP: 2.28870
  • Solubilidade: 未确定

N-Benzyloxycarbonyl-2-phosphonoglycine trimethyl ester Informações de segurança

N-Benzyloxycarbonyl-2-phosphonoglycine trimethyl ester Dados aduaneiros

  • CÓDIGO SH:2931900090
  • Dados aduaneiros:

    中国海关编码:

    2931900090

    概述:

    2931900090. 其他有机-无机化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:AB(入境货物通关单,出境货物通关单). 最惠国关税:6.5%. 普通关税:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

N-Benzyloxycarbonyl-2-phosphonoglycine trimethyl ester Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Fluorochem
049045-1g
Cbz-alpha-Phosphono-DL-glycine trimethyl ester
88568-95-0 97%
1g
£10.00 2022-03-01
Fluorochem
049045-5g
Cbz-alpha-Phosphono-DL-glycine trimethyl ester
88568-95-0 97%
5g
£21.00 2022-03-01
Fluorochem
049045-10g
Cbz-alpha-Phosphono-DL-glycine trimethyl ester
88568-95-0 97%
10g
£34.00 2022-03-01
Fluorochem
049045-25g
Cbz-alpha-Phosphono-DL-glycine trimethyl ester
88568-95-0 97%
25g
£55.00 2022-03-01
Fluorochem
049045-100g
Cbz-alpha-Phosphono-DL-glycine trimethyl ester
88568-95-0 97%
100g
£198.00 2022-03-01
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
B22506-1g
(±)-Benzyloxycarbonyl-alpha-phosphonoglycine trimethyl ester, 97%
88568-95-0 97%
1g
¥565.00 2023-02-25
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
B22506-5g
(±)-Benzyloxycarbonyl-alpha-phosphonoglycine trimethyl ester, 97%
88568-95-0 97%
5g
¥1479.00 2023-02-25
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
B22506-25g
(±)-Benzyloxycarbonyl-alpha-phosphonoglycine trimethyl ester, 97%
88568-95-0 97%
25g
¥7478.00 2023-02-25
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P100971-5g
N-Benzyloxycarbonyl-2-phosphonoglycine trimethyl ester
88568-95-0 97%
5g
¥38.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P100971-1g
N-Benzyloxycarbonyl-2-phosphonoglycine trimethyl ester
88568-95-0 97%
1g
¥29.90 2023-09-01

N-Benzyloxycarbonyl-2-phosphonoglycine trimethyl ester Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Phosphorus trichloride Solvents: Toluene
Referência
Part 1. Synthesis of a potent histone deacetylase inhibitor. Part 2. Studies towards a stabilized helix-turn peptide
Liu, Tao, 2007, , 68(1),

Método de produção 2

Condições de reacção
1.1 Reagents: Phosphorus trichloride Catalysts: Sulfuric acid Solvents: Toluene ,  Water ;  < 1 h, 75 °C; 16 h, 75 °C
1.2 < 1 h, 75 °C; 1.5 h, 90 °C; 90 °C → 20 °C
1.3 Reagents: Ammonia Solvents: Water ;  pH 6.6, 20 °C
Referência
Scalable synthesis of the desoxy-biphenomycin B core
Berwe, Mathias; Joentgen, Winfried; Krueger, Jochen; Cancho-Grande, Yolanda; Lampe, Thomas; et al, Organic Process Research & Development, 2011, 15(6), 1348-1357

Método de produção 3

Condições de reacção
1.1 Reagents: Phosphorus trichloride Solvents: Toluene ;  rt; 3 h, rt → 100 °C
1.2 3 h, reflux
Referência
Reversible folding of a β-hairpin peptide by a metal-chelating amino acid
Reutzel, Jan; Diogo, Timm M.; Geyer, Armin, Chemistry - A European Journal, 2017, 23(35), 8450-8456

Método de produção 4

Condições de reacção
Referência
One-pot tandem enantioselective hydrogenation-hydroformylation synthesis of cyclic α-amino acids
Teoh, Euneace; Campi, Eva M.; Jackson, W. Roy; Robinson, Andrea J., New Journal of Chemistry, 2003, 27(2), 387-394

Método de produção 5

Condições de reacção
1.1 Reagents: Phosphorus trichloride Solvents: Toluene ;  rt → 110 °C
1.2 2 h, 110 °C; 110 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Ethyl acetate ,  Water ;  rt
Referência
Stereocontrolled Total Synthesis of (-)-Kaitocephalin
Vaswani, Rishi G.; Chamberlin, A. Richard, Journal of Organic Chemistry, 2008, 73(5), 1661-1681

Método de produção 6

Condições de reacção
1.1 Reagents: Phosphorus trichloride Solvents: Toluene ;  5 min, 70 °C; 26 h, 70 °C
1.2 5 min, 70 °C; 2 h, 70 °C → rt
Referência
Preparation of Horner-Wadsworth-Emmons reagent: methyl 2-benzyloxycarbonylamino-2-(dimethoxy-phosphinyl)acetate
Azuma, Hiroki; Okano, Kentaro; Fukuyama, Tohru; Tokuyama, Hidetoshi, Organic Syntheses, 2011, 88, 152-161

Método de produção 7

Condições de reacção
1.1 Reagents: Phosphorus trichloride Solvents: Toluene
Referência
Synthesis of Phosphinic Acids and Aza- and -lactams as Potential Inhibitors of D,D-Peptidases and -Lactamases
Zhang, Jing, 2003, , ,

Método de produção 8

Condições de reacção
1.1 Reagents: Phosphorus trichloride Solvents: Toluene
Referência
Synthesis of Amino Acids by Metal-Catalysed Reactions
Teoh, Euneace Ching Mei, 2004, , ,

Método de produção 9

Condições de reacção
1.1 Reagents: Phosphorus trichloride Solvents: Toluene
Referência
Studies towards the total synthesis of ficellomycin
Wynne, Emma Louise, 2008, , ,

Método de produção 10

Condições de reacção
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate ,  Phosphine, triphenyl-, tetrafluoroborate(1-) (1:1) Solvents: Tetrahydrofuran ;  3 d, rt
1.2 Reagents: Phosphonium, methyltriphenyl-, iodide (1:1) Solvents: Dichloromethane ;  8 h, 45 °C; 16 h, rt
1.3 Reagents: Methyl iodide ;  24 h, rt
Referência
A new convenient synthesis of N-acyl-2-(dimethoxyphosphoryl)glycinates
Mazurkiewicz, Roman; Kuznik, Anna, Tetrahedron Letters, 2006, 47(20), 3439-3442

N-Benzyloxycarbonyl-2-phosphonoglycine trimethyl ester Raw materials

N-Benzyloxycarbonyl-2-phosphonoglycine trimethyl ester Preparation Products

Fornecedores recomendados
Shandong Jing Kun Chemical Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shandong Jing Kun Chemical Co.,Ltd.
Essenoi Fine Chemical Co., Limited
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
PRIBOLAB PTE.LTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
PRIBOLAB PTE.LTD
Wuhan ChemNorm Biotech Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Wuhan ChemNorm Biotech Co.,Ltd.
Changzhou Guanjia Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Changzhou Guanjia Chemical Co., Ltd